Product packaging for 1-(Methoxymethyl)thymine(Cat. No.:)

1-(Methoxymethyl)thymine

Cat. No.: B8642999
M. Wt: 170.17 g/mol
InChI Key: DBLOUXNYTDMJBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(Methoxymethyl)thymine is a protected thymine derivative where a methoxymethyl (MOM) group is specifically attached to the N-1 position of the pyrimidine ring. This functionalization is a critical strategy in synthetic organic chemistry, particularly in the development of nucleoside mimetics and prodrugs. The MOM group serves as a robust protecting group for the nitrogen atom, preventing unwanted side reactions during complex synthetic sequences and allowing for selective modification at other sites on the molecule, such as the introduction of acyclic side chains at the C-6 position . This compound and its regioisomers are primarily valued in medicinal chemistry and radiopharmaceutical research for the synthesis of novel pyrimidine-based nucleoside analogues. Such analogues are investigated for their potential antiviral activity and, more notably, as tracer molecules for non-invasive imaging of gene expression using Positron Emission Tomography (PET) . Researchers utilize these compounds to monitor the expression of reporter genes like herpes simplex virus type 1 thymidine kinase (HSV-1 TK) in cancer gene therapy, providing a vital tool for tracking therapeutic efficacy in pre-clinical models. The structural motif of the MOM-protected thymine is a key building block for developing compounds with optimized pharmacokinetics and binding properties. This product is intended for research and laboratory use only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O3 B8642999 1-(Methoxymethyl)thymine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

1-(methoxymethyl)-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C7H10N2O3/c1-5-3-9(4-12-2)7(11)8-6(5)10/h3H,4H2,1-2H3,(H,8,10,11)

InChI Key

DBLOUXNYTDMJBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)COC

Origin of Product

United States

Synthetic Methodologies for 1 Methoxymethyl Thymine

Direct N1-Alkoxymethylation of Thymine (B56734)

The most straightforward approach to 1-(methoxymethyl)thymine involves the direct introduction of a methoxymethyl group onto the N1 position of the thymine ring. This transformation is typically accomplished through the reaction of thymine with a suitable methoxymethylating agent.

Reaction Conditions and Reagents

The direct N1-alkoxymethylation of pyrimidine (B1678525) derivatives, including thymine, is often carried out using chloromethyl methyl ether (MOM-Cl) as the primary reagent. The reaction is typically performed in the presence of a base to facilitate the deprotonation of the N1-H of thymine, thereby activating it for nucleophilic attack on the electrophilic chloromethyl methyl ether.

Commonly employed bases include organic amines such as diisopropylethylamine (DIPEA) or inorganic bases like sodium hydride (NaH). The choice of base can influence the regioselectivity of the reaction, as thymine possesses two potential sites for alkylation (N1 and N3).

Two general methods have been described for the N-methoxymethylation of pyrimidine derivatives.

Method A involves the in situ silylation of the pyrimidine followed by reaction with chloromethyl methyl ether. In this procedure, the pyrimidine is treated with a silylating agent, such as chlorotrimethylsilane (TMSCl), in the presence of a base like diisopropylethylamine. This step is believed to generate a more nucleophilic O-silylated intermediate, which then reacts with MOM-Cl.

Method B utilizes a strong, non-nucleophilic base, such as sodium hydride, to directly deprotonate the pyrimidine. The resulting anion then reacts with chloromethyl methyl ether. This method is often employed when the substrate is not amenable to silylation or when stronger activation is required.

The reaction temperature and duration are critical parameters that need to be controlled to ensure efficient conversion and minimize side reactions. Reactions are often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature over several hours.

Reagent/ConditionMethod AMethod B
Methoxymethylating Agent Chloromethyl methyl ether (MOM-Cl)Chloromethyl methyl ether (MOM-Cl)
Activating Agent Chlorotrimethylsilane (TMSCl)Sodium Hydride (NaH)
Base Diisopropylethylamine (DIPEA)-
Typical Solvent Acetonitrile (B52724) (CH3CN)Tetrahydrofuran (THF)
Temperature 0 °C to room temperature0 °C to room temperature

Catalytic Systems and Promoters

While direct N1-alkoxymethylation is often carried out stoichiometrically, the use of catalytic systems to promote this transformation is an area of ongoing research. Lewis acids have been shown to catalyze the formation of chloroalkyl ethers from acetals and acid halides, which are precursors to the methoxymethylating agent itself. For instance, zinc(II) salts can catalyze the reaction between dimethoxymethane and an acid halide to generate chloromethyl methyl ether in situ. However, the direct application of catalytic systems to the N1-methoxymethylation of thymine is not extensively documented in the literature. The primary role of promoters in the context of the described methods is the activation of the thymine substrate, either through silylation or deprotonation, rather than catalytic turnover.

Solvent Effects and Reaction Optimization

The choice of solvent plays a crucial role in the outcome of the N1-alkoxymethylation reaction. Aprotic solvents are generally preferred to avoid side reactions with the highly reactive methoxymethylating agent.

In Method A , acetonitrile (CH3CN) is a commonly used solvent. Its polar aprotic nature helps to dissolve the reactants and facilitate the formation of the silylated intermediate and the subsequent nucleophilic substitution.

For Method B , which employs sodium hydride, ethereal solvents such as tetrahydrofuran (THF) are typically chosen. These solvents are inert to the strong base and effectively solvate the resulting pyrimidine anion.

Reaction optimization often involves adjusting the stoichiometry of the reagents, the reaction temperature, and the reaction time. For instance, the amount of base and silylating agent in Method A, or the quantity of sodium hydride in Method B, can be varied to maximize the yield of the desired N1-substituted product while minimizing the formation of the N3-isomer and di-substituted products. Careful monitoring of the reaction progress using techniques like thin-layer chromatography (TLC) is essential for determining the optimal reaction time.

Indirect Synthetic Routes

While direct N1-alkoxymethylation is a common strategy, indirect routes to this compound can also be envisaged, particularly in cases where regioselectivity is a major challenge or when starting from different precursor molecules.

Precursor Compounds and Transformation Pathways

Indirect synthetic routes would involve the construction of the this compound molecule from acyclic or different heterocyclic precursors. One hypothetical pathway could involve the reaction of a pre-functionalized precursor already containing the methoxymethyl group with a three-carbon unit to form the pyrimidine ring.

For example, N-(methoxymethyl)urea could serve as a precursor. This compound could potentially be condensed with a suitable three-carbon electrophile, such as a derivative of methylmalonic acid, to construct the thymine ring with the methoxymethyl group already in place at the N1 position. The specific reagents and conditions for such a cyclization would need to be carefully chosen to favor the desired regiochemistry.

Another theoretical approach could involve the modification of a related pyrimidine derivative. For instance, a pyrimidine with a suitable leaving group at the N1 position could potentially undergo a substitution reaction with a methoxymethyl nucleophile. However, such strategies are less common than the direct alkylation of thymine itself.

Multi-step Synthesis Strategies

A multi-step synthesis strategy for this compound, as an alternative to direct N1-alkoxymethylation, would likely involve a sequence of reactions to build the molecule from simpler starting materials. This approach could offer advantages in terms of controlling regioselectivity.

A plausible multi-step sequence could be conceptualized as follows:

Synthesis of a Key Intermediate: Preparation of an acyclic precursor containing the methoxymethyl moiety and a portion of the pyrimidine backbone. For instance, the reaction of methoxymethyl isocyanate with an appropriate enamine could generate a key intermediate.

Ring Closure (Cyclization): Treatment of the acyclic intermediate with a suitable reagent to effect the closure of the pyrimidine ring. This step would be critical for establishing the correct heterocyclic structure of thymine.

Functional Group Manipulations: Subsequent reaction steps might be necessary to introduce or modify functional groups on the pyrimidine ring to arrive at the final this compound product.

While these indirect and multi-step strategies are chemically plausible, the direct N1-methoxymethylation of thymine remains the more practical and commonly considered approach due to its atom economy and fewer synthetic steps.

Regioselectivity in N-Functionalization

The thymine molecule possesses two nitrogen atoms, at the N1 and N3 positions, that are susceptible to electrophilic attack during functionalization reactions such as alkylation. This creates a challenge in regioselectivity, as the reaction can potentially yield a mixture of N1- and N3-substituted products. The distribution of these products is influenced by various factors, including the reaction conditions, the solvent, and the nature of the alkylating agent. Achieving high selectivity for the desired N1-isomer, this compound, is a critical objective in its synthesis to ensure product purity and maximize yield.

Strategies for N1-Selectivity Enhancement

To overcome the challenge of competing N-functionalization, a primary strategy involves the use of protecting groups to temporarily block the N3 position, thereby directing the alkylating agent to the N1 site. One effective method is the temporary benzoylation of the N3 atom. indexcopernicus.com This process typically involves a two-step benzoylation to yield N1,N3-dibenzoylthymine, followed by selective basic hydrolysis to remove the more labile N1-benzoyl group, leaving the N3-benzoyl protected thymine. indexcopernicus.com With the N3 position blocked, the methoxymethylation reaction can proceed with high selectivity at the N1 position. Subsequent removal of the N3-benzoyl protecting group yields the desired this compound. This approach significantly enhances the yield of the target N1-isomer. indexcopernicus.com

Step Description Purpose Reference
1. Protection Double benzoylation of thymine at N1 and N3 positions.Introduction of protecting groups. indexcopernicus.com
2. Selective Deprotection Basic hydrolysis to remove the N1-benzoyl group.Exposing the N1 site for alkylation while keeping N3 blocked. indexcopernicus.com
3. N1-Alkylation Reaction with a methoxymethylating agent.Functionalization of the desired N1 position. indexcopernicus.com
4. Final Deprotection Removal of the N3-benzoyl group.To yield the final product, this compound. indexcopernicus.com

Competing N3-Functionalization and Suppression Methods

The primary method to suppress the competing N3-functionalization is the protection strategy detailed previously. By rendering the N3 position unreactive through the introduction of a robust but removable protecting group, the reaction is guided exclusively toward the N1 position. This ensures that the methoxymethyl group is installed at the correct location, effectively eliminating the formation of the N3-isomer as a significant byproduct. While other methods for selective alkylation exist, such as those exploiting specific DNA structures like T-T mismatches for N3 alkylation, they are not suitable for the straightforward synthesis of the N1-isomer. nih.gov Therefore, the protection-deprotection sequence remains the most reliable and widely employed strategy to suppress competing N3-functionalization.

Green Chemistry Approaches in Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to pharmaceutical synthesis. rasayanjournal.co.inmdpi.com These approaches focus on improving efficiency, minimizing waste, and using safer materials, which is highly relevant for the synthesis of this compound. unife.itejcmpr.com

Solvent-Free Methods

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks. Solvent-free synthesis, often conducted through mechanochemical methods like grinding or milling, offers a compelling alternative. rsc.orgmdpi.com In this approach, solid reactants are physically mixed, sometimes with a catalytic amount of a reagent, to initiate the reaction. rsc.org This technique can lead to higher yields, shorter reaction times, and simpler purification processes, as the need to remove large volumes of solvent is obviated. researchgate.net

Parameter Conventional Solvent-Based Synthesis Solvent-Free Synthesis Advantages of Solvent-Free
Solvent Usage HighNone or minimalReduced waste, cost, and environmental impact. researchgate.net
Reaction Time Can be lengthyOften significantly shorterIncreased process efficiency.
Work-up Typically involves extraction and solvent evaporationSimpler, often direct isolation of productReduced waste and operational complexity. rsc.org
Energy Consumption Heating and distillation require energyLower energy input, especially if run at room temperatureCost savings and smaller carbon footprint.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. ijnrd.orgnih.gov Unlike conventional heating where heat is transferred through the vessel walls, microwave irradiation directly heats the reaction mixture through dielectric heating. ijnrd.orgnih.gov This leads to rapid and uniform heating, which can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. ijnrd.org For the synthesis of N-heterocycles like thymine derivatives, microwave irradiation can improve yields, enhance product purity, and reduce the formation of byproducts. nih.govrsc.org This method is highly efficient and aligns with green chemistry principles by reducing energy consumption and often allowing for the use of fewer solvents. mdpi.com

Feature Conventional Heating Microwave-Assisted Synthesis (MAOS) Reference
Heating Mechanism Conduction/Convection (slow, non-uniform)Dielectric Heating (rapid, uniform) ijnrd.orgnih.gov
Reaction Time HoursMinutes ijnrd.org
Yield VariableOften higher nih.gov
Side Reactions More prevalent due to prolonged heatingReduced due to shorter reaction times nih.gov
Energy Efficiency LowerHigher ijnrd.org

Photochemical Routes

Photochemical synthesis, which utilizes light energy to drive chemical reactions, represents another green chemistry approach. beilstein-journals.org These reactions can often be conducted at ambient temperatures, reducing the energy required for heating. Photochemical methods can also offer unique selectivity. For instance, photocatalysts can be employed to generate reactive species under mild conditions. mdpi.com While the direct photochemical synthesis of this compound is not widely documented, the principles of photochemistry are applicable. For example, light can be used to generate reagents in situ or to facilitate specific bond formations in pyrimidine chemistry. mdpi.comrsc.org The use of light as a "reagent" is inherently clean and can lead to novel and more efficient synthetic pathways, avoiding the need for harsh chemical reagents. nih.gov

Scale-Up Considerations for Laboratory Synthesis

Transitioning the synthesis of this compound from a small, research-scale to a larger, preparative laboratory scale (multigram to kilogram) necessitates careful consideration of several factors to ensure safety, efficiency, and product quality. The primary method for this synthesis involves the N1-alkylation of thymine with chloromethyl methyl ether (MOM-Cl).

Reaction Conditions and Optimization:

The choice of base and solvent system is critical in directing the alkylation to the N1 position and minimizing byproduct formation. Common bases used for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

When scaling up, the following parameters require careful optimization:

Stoichiometry of Reagents: The molar ratio of thymine, base, and MOM-Cl needs to be precisely controlled. An excess of the alkylating agent can increase the likelihood of dialkylation.

Reaction Temperature: The alkylation is typically an exothermic reaction. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and control the formation of byproducts. The reaction temperature should be carefully monitored and controlled, often requiring the use of an ice bath or a temperature-controlled reactor.

Reaction Time: Reaction monitoring, for instance by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), is essential to determine the optimal reaction time that maximizes the yield of the desired product while minimizing byproduct formation.

Work-up and Purification: The work-up procedure must be adapted for larger volumes. Quenching the reaction, extraction, and washing steps need to be scalable. Purification on a larger scale often transitions from column chromatography to techniques like recrystallization or preparative HPLC, which can handle larger quantities of material. nih.govchromatographyonline.com

The following table illustrates hypothetical, yet plausible, adjustments in reaction parameters when scaling up the synthesis of this compound.

Table 1: Comparison of Small-Scale and Scaled-Up Laboratory Synthesis Parameters for this compound

Parameter Small-Scale Synthesis (e.g., 1 g) Scaled-Up Laboratory Synthesis (e.g., 100 g) Key Considerations for Scale-Up
Thymine 1.0 g 100 g Ensuring purity and dryness of the starting material.
Base (K₂CO₃) 1.1 - 1.5 equivalents 1.1 - 1.3 equivalents Precise stoichiometry is critical to avoid excess base, which can promote side reactions.
MOM-Cl 1.1 - 1.2 equivalents 1.05 - 1.1 equivalents Minimizing excess alkylating agent to reduce dialkylation. Controlled addition is recommended.
Solvent (DMF) 10 - 20 mL 1 - 2 L Adequate solvent volume is needed for proper mixing and heat transfer.
Temperature Room Temperature 0 °C to Room Temperature Effective temperature control is crucial to manage exothermicity.
Reaction Time 2 - 4 hours 4 - 8 hours Reaction progress should be monitored to determine the optimal endpoint.
Purification Silica Gel Chromatography Recrystallization or Preparative HPLC Chromatography can be cumbersome for large quantities; developing a robust crystallization method is often preferred.
Typical Yield 70 - 85% 60 - 75% Yields may decrease slightly on a larger scale due to handling losses and purification challenges.

Byproduct Management:

The primary byproducts in this synthesis are the N3-(methoxymethyl)thymine and 1,3-bis(methoxymethyl)thymine. The formation of these can be influenced by the reaction conditions. For instance, a stronger base or higher temperature might lead to a higher proportion of the dialkylated product. On a larger scale, it is often more efficient to optimize the reaction to minimize byproduct formation rather than relying solely on challenging purification methods to remove them.

Chemical Reactivity and Transformation Pathways

Reactions Involving the N1-Methoxymethyl Group

The N1-methoxymethyl group functions as a protective shield for the N1 position of the thymine (B56734) ring. Its chemical reactions are predominantly centered on its cleavage (deprotection) under various conditions to unmask the N-H functionality.

The methoxymethyl (MOM) group is classified as an acetal and is susceptible to cleavage under acidic conditions. This lability is the cornerstone of its application as a protecting group, allowing for its removal when no longer needed. The generally accepted mechanism for the acid-catalyzed hydrolysis involves the protonation of the ether oxygen, making it a better leaving group. This is followed by the departure of methanol to form a resonance-stabilized oxocarbenium ion intermediate. Subsequent attack by water and loss of a proton liberates the deprotected N1-H of thymine and formaldehyde (B43269).

The stability of the N1-MOM group is pH-dependent. While stable to a range of nucleophilic and basic conditions, it is readily cleaved by acid catalysis. The specific conditions for deprotection can be modulated to achieve selectivity in the presence of other acid-labile groups. For instance, in certain synthetic contexts involving pyrimidine (B1678525) derivatives, the MOM group has been observed to be unreactive during a detritylation reaction using 5% HCl, demonstrating its relative stability under specific, mildly acidic conditions. youtube.commsu.edu However, unintended deprotection can also occur as a side reaction during other transformations, such as the debenzylation of related N-MOM pyrimidine derivatives. youtube.com

A variety of acidic reagents can be employed for the removal of the MOM group, each offering different levels of reactivity and selectivity.

Reagent/ConditionSolventNotes
Hydrochloric Acid (HCl)Aqueous EthanolStandard aqueous acidic hydrolysis.
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Strong acid, effective for rapid cleavage.
Pyridinium p-toluenesulfonate (PPTS)tert-ButanolMildly acidic catalyst, useful for sensitive substrates.
Zinc(II) trifluoromethanesulfonate (Zn(OTf)₂)IsopropanolLewis acid catalyst, effective under reflux conditions.
Boron Trichloride (BCl₃)-Used for debenzylation, but can also cause N-deprotection of MOM group. youtube.com

Transalkoxylation involves the exchange of the methoxy (B1213986) group of the N1-methoxymethyl moiety with another alkoxy group from an alcohol solvent, typically under acid catalysis. The mechanism is analogous to that of hydrolysis, where the initial protonation of the ether oxygen is followed by the departure of methanol. However, instead of water, an alcohol molecule acts as the nucleophile, trapping the intermediate oxocarbenium ion. This results in the formation of a new N1-alkoxymethyl group. This reaction is reversible, and the outcome can be controlled by the concentration of the alcohol used. While this reaction is well-established for acetals in general, specific studies detailing this pathway for 1-(methoxymethyl)thymine are not extensively documented, though the principle remains applicable.

Direct nucleophilic displacement (SN2) at the methoxy carbon of the methoxymethyl group is generally not a feasible reaction pathway. The methoxy group (CH₃O⁻) is a strong base and, consequently, a poor leaving group. Reactions with nucleophiles are far more likely to proceed via the acid-catalyzed mechanism described under hydrolysis, which involves the formation of a stabilized carbocationic intermediate at the methylene (B1212753) carbon (N-CH₂⁺-OCH₃). Attack by strong nucleophiles, such as organometallic reagents, on the methylene carbon of the N-CH₂-O linkage in N-alkoxymethyl pyrimidines is not a commonly reported transformation, as these reagents would typically react with the electrophilic centers on the pyrimidine ring first.

Electrophilic and Nucleophilic Reactions of the Thymine Moiety

With the N1 position blocked by the methoxymethyl group, the thymine ring's reactivity is altered. The electron-donating nature of the N1-substituent can influence the electron density of the heterocyclic ring, affecting its susceptibility to attack by electrophiles and nucleophiles.

The pyrimidine ring in thymine is inherently electron-deficient, which makes it resistant to classical electrophilic aromatic substitution reactions that are common for electron-rich aromatic systems like benzene (B151609). Reactions such as nitration or halogenation require harsh conditions and often result in low yields or complex product mixtures. However, the C5 position, being part of an enamine-like system, retains some nucleophilicity and can react with certain electrophiles.

Conversely, the electron-poor nature of the ring makes it susceptible to nucleophilic attack, particularly at the C6 position. This reactivity can be enhanced by the presence of electron-withdrawing groups on the ring. While direct nucleophilic substitution of hydrogen is rare, substitution can occur if a suitable leaving group is present at positions C2, C4, or C6. For N1,N3-disubstituted uracils, which are structurally related to this compound, direct C-H arylation at the C6 position has been achieved using copper or palladium catalysts, demonstrating that C-H activation can provide a pathway for formal substitution at this position. nih.gov

The C5=C6 double bond in the thymine ring behaves like an electron-rich alkene and is a primary site for addition reactions. This double bond can react with a variety of electrophilic, nucleophilic, and radical species.

Nucleophilic Addition: The C6 position is electrophilic and can be attacked by nucleophiles, especially when the ring is activated by an electron-withdrawing group at the C5 position. For example, 1,3-dimethyl-5-nitrouracils readily undergo nucleophilic addition of cyanide across the C5=C6 double bond. rsc.org This suggests that this compound, if appropriately activated with a C5-substituent, could undergo similar transformations.

Electrophilic and Radical Addition: The double bond is susceptible to attack by electrophiles and radicals. Halogenation of alkenes with reagents like Br₂ proceeds via an anti-addition mechanism, typically involving a cyclic halonium ion intermediate. masterorganicchemistry.com The reaction of the thymine moiety with hydroxyl radicals, generated for instance by radiolysis, leads to the formation of 5-hydroxy-6-yl and 6-hydroxy-5-yl radical adducts.

Photochemical Additions: The C5=C6 double bond of thymine is photoactive and can undergo [2+2] cycloaddition reactions with other alkenes upon irradiation with UV light. msu.edu This reaction is a well-known process that leads to the formation of cyclobutane rings and is famously responsible for UV-induced DNA damage through the formation of thymine dimers. msu.edu

Reaction TypeReagent/ConditionPosition of AttackProduct Type
Nucleophilic AdditionKCN (on 5-nitro derivative)C66-Cyano-5,6-dihydrouracil derivative rsc.org
Radical Addition•OH (hydroxyl radical)C5 and C65-hydroxy- and 6-hydroxy-5,6-dihydrothyminyl radicals
Photochemical [2+2] CycloadditionUV light, another alkeneC5=C6 double bondCyclobutane adduct msu.edu

Metal-Catalyzed Transformations

Metal-catalyzed reactions are powerful tools for the functionalization of heterocyclic compounds. While specific studies on this compound are not available, the reactivity of the pyrimidine core suggests potential for various transformations.

Copper(I)-Catalyzed Three-Component Coupling Reactions

Copper(I)-catalyzed three-component reactions are efficient methods for the construction of complex molecules in a single step. These reactions often involve an amine, an alkyne, and an aldehyde or another electrophile. For pyrimidine derivatives, such reactions could potentially be used to introduce substituents at various positions. However, no specific examples involving this compound as a substrate in copper(I)-catalyzed three-component coupling reactions have been reported in the literature. General methodologies for the copper-catalyzed synthesis of pyrimidines have been developed, but these typically involve the construction of the pyrimidine ring itself rather than the functionalization of a pre-existing one like this compound. rsc.orgrsc.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. cem.com For a molecule like this compound, such reactions would typically require prior halogenation of the pyrimidine ring, for instance at the C5 or C6 position, to introduce a reactive handle for coupling.

The general mechanism for a Suzuki-Miyaura coupling, a common palladium-catalyzed reaction, involves the oxidative addition of a palladium(0) catalyst to an aryl or vinyl halide, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the cross-coupled product and regenerate the catalyst. While this has been applied to various pyrimidine systems, specific conditions and outcomes for a 5-halo-1-(methoxymethyl)thymine derivative are not described in the available research. nih.govnih.gov

Mechanistic Investigations of Key Reactions

Detailed mechanistic investigations provide insight into reaction pathways, intermediates, and transition states, which is crucial for reaction optimization and the design of new transformations.

Kinetic and Thermodynamic Considerations

Similarly, there is a lack of specific kinetic and thermodynamic data for reactions involving this compound. General thermodynamic parameters for reactions involving pyrimidine compounds have been studied, but this data does not extend to the specific transformation pathways of this compound. scitechjournals.com

Derivatization for Further Functionalization

The derivatization of this compound would likely focus on the functionalization of the pyrimidine ring, particularly at the C5 and C6 positions, or modification of the N1-methoxymethyl group.

Modification of the Methoxymethyl Group

The N1-methoxymethyl (MOM) group in this compound serves as a protective group for the ring nitrogen. Its primary mode of modification is through cleavage, or deprotection, to regenerate the N-H bond of the thymine ring. The stability of the MOM group is dependent on the reaction conditions, and its removal can be achieved under various acidic or Lewis acidic conditions.

The cleavage of the MOM group is a critical step in synthetic routes where the N1 position of thymine needs to be available for subsequent reactions or for the final target molecule to be biologically active. The choice of deprotection method often depends on the sensitivity of other functional groups present in the molecule.

Reagent/ConditionDescription
Strong Acids (e.g., HCl, TFA)Protonation of the ether oxygen facilitates cleavage, often in a protic solvent.
Lewis Acids (e.g., ZnBr2, TMSOTf)Coordination of the Lewis acid to the ether oxygen weakens the C-O bond, enabling cleavage under milder conditions.
Other ReagentsReagents like trimethylsilyl iodide (TMSI) can also effect the deprotection of the MOM group.

Functionalization at Other Positions of the Thymine Ring

The thymine ring in this compound remains susceptible to electrophilic attack and other modifications, primarily at the C5 and C6 positions, due to the electron-rich nature of the pyrimidine ring. The N1-methoxymethyl group generally does not hinder these reactions and can influence the regioselectivity of certain transformations.

Halogenation: The C5 position of the thymine ring can be readily halogenated using various halogenating agents. For instance, bromination can be achieved using N-bromosuccinimide (NBS), and chlorination can be accomplished with N-chlorosuccinimide (NCS). These 5-halo-substituted derivatives serve as versatile intermediates for further functionalization through cross-coupling reactions.

Alkylation and Acylation: The C5 position can also be functionalized through the introduction of alkyl or acyl groups. This can be achieved through various methods, including Friedel-Crafts type reactions or through the reaction of 5-lithiated or 5-organometallic thymine derivatives with appropriate electrophiles.

Cycloaddition Reactions: The C5-C6 double bond of the thymine ring can participate in cycloaddition reactions. For instance, 1,3-dipolar cycloadditions with dipoles such as azides and nitrile oxides can lead to the formation of novel heterocyclic systems fused to the pyrimidine ring nih.gov. These reactions provide a pathway to complex nucleoside analogues.

Reactions at the C6 Position: While the C5 position is generally more reactive towards electrophiles, functionalization at the C6 position is also possible. One-electron oxidation of N1-substituted thymines can lead to the formation of a cation radical, which can then be attacked by nucleophiles, such as hydroxide ions, at the C6 position nih.gov.

The following table summarizes some of the key functionalization reactions of the thymine ring in N1-protected derivatives:

Reaction TypeReagent/ConditionsPosition of FunctionalizationProduct Type
HalogenationN-Bromosuccinimide (NBS)C55-Bromothymine derivative
HalogenationN-Chlorosuccinimide (NCS)C55-Chlorothymine derivative
AlkylationOrganometallic reagents + Alkyl halidesC55-Alkylthymine derivative
CycloadditionNitrile oxidesC5-C6Isoxazoline-fused thymine
CycloadditionAzidesC5-C6Triazoline-fused thymine
Oxidation/AdditionOne-electron oxidation, H2O/OH-C66-Hydroxythymine derivative

These transformation pathways highlight the versatility of this compound as a building block in organic synthesis, enabling the creation of a wide array of modified thymine structures for various scientific investigations.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise chemical structure of 1-(Methoxymethyl)thymine in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a complete map of the molecular framework can be assembled.

High-Resolution NMR Data Analysis (¹H, ¹³C, ¹⁵N)

High-resolution 1D NMR spectra provide fundamental information about the chemical environment of each unique nucleus within the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each proton. The thymine (B56734) ring protons (H6 and the C5-methyl protons) will have characteristic chemical shifts. The protons of the N1-methoxymethyl substituent (-CH₂-O-CH₃) will appear as two separate signals, a singlet for the methoxy (B1213986) methyl group and a singlet for the methylene (B1212753) bridge. The integration of these signals will correspond to the number of protons in each group (1H, 3H, 2H, and 3H, respectively).

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, can offer valuable insight. The spectrum of this compound would show two signals corresponding to the N1 and N3 atoms of the pyrimidine (B1678525) ring. The chemical shift of N1 would be significantly affected by the direct attachment of the methoxymethyl group compared to the N3 atom.

Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is illustrative, based on known chemical shift ranges for similar functional groups. Actual experimental values may vary.)

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H6~7.3~142
C5-CH₃ ~1.8~13
N1-CH₂ -O~5.2~75
O-CH₃ ~3.3~58
C2 (C=O)-~152
C4 (C=O)-~165
C5-~110
C6-~142

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Conformational Analysis and Connectivity

2D NMR experiments are essential for unambiguously assigning the signals from 1D NMR and for probing the spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be expected between the C6-H proton and the C5-methyl protons, confirming their proximity in the ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning each proton signal to its corresponding carbon atom, for instance, linking the ¹H signal at ~7.3 ppm to the ¹³C signal at ~142 ppm (C6/H6).

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds. They are particularly useful for conformational analysis, for example, to determine the preferred orientation of the methoxymethyl group relative to the thymine ring by observing spatial correlations between the -CH₂- protons and the H6 proton of the ring.

Solvent Effects on Spectroscopic Signatures

The choice of solvent can influence NMR chemical shifts. Protic solvents (like water or methanol) can form hydrogen bonds with the carbonyl oxygens and the N3-H of the thymine ring, leading to changes in the electron density and thus altering the chemical shifts of nearby nuclei. Aromatic solvents (like benzene (B151609) or toluene) can induce shielding or deshielding effects due to anisotropic currents. Comparing spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) can help identify protons involved in hydrogen bonding and provide further conformational insights.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the molecular vibrations of this compound, providing a fingerprint of its functional groups and information about its solid-state structure.

Characteristic Vibrational Modes and Functional Group Assignments

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from polar bonds. Key characteristic vibrational modes for this compound would include:

C=O Stretching: Strong absorptions typically in the 1650-1750 cm⁻¹ region, corresponding to the two carbonyl groups (C2=O and C4=O) of the thymine ring.

N-H Stretching: A band around 3100-3300 cm⁻¹ for the N3-H group.

C-H Stretching: Bands in the 2800-3000 cm⁻¹ region for the methyl and methylene groups.

C-O-C Stretching: A strong, characteristic band for the ether linkage in the methoxymethyl group, likely around 1050-1150 cm⁻¹.

Ring Vibrations: Various bands in the fingerprint region (<1500 cm⁻¹) corresponding to the stretching and bending of the pyrimidine ring.

Raman Spectroscopy: Raman spectroscopy is sensitive to non-polar bonds and symmetric vibrations. It provides complementary information to IR spectroscopy. For this compound, strong Raman signals would be expected for the pyrimidine ring breathing modes. The symmetric stretching of the C5-CH₃ group would also be Raman active.

Hypothetical Vibrational Frequencies for this compound (Note: This table is illustrative and based on typical frequency ranges for the specified functional groups.)

Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
N3-H Stretch3100-3300 (Broad)Weak
C-H Stretch (Aliphatic)2850-3000 (Medium)2850-3000 (Strong)
C=O Stretch1650-1750 (Strong)1650-1750 (Medium)
C=C Stretch1600-1680 (Medium)1600-1680 (Strong)
C-O-C Stretch (Ether)1050-1150 (Strong)Weak
Ring Breathing Mode-~780 (Strong)

Analysis of Intermolecular Interactions in Solid State and Solution

In the solid state, intermolecular hydrogen bonding is expected to play a significant role in the crystal packing of this compound. The N3-H group can act as a hydrogen bond donor, while the carbonyl oxygens (C2=O and C4=O) and the ether oxygen of the methoxymethyl group can act as acceptors. These interactions can be studied by analyzing shifts in the vibrational frequencies of the involved groups. For instance, the N-H and C=O stretching bands in the solid-state IR spectrum are often broader and shifted to lower frequencies compared to their frequencies in a dilute solution in a non-polar solvent, which is indicative of hydrogen bonding. In solution, the nature and extent of intermolecular interactions will depend on the solvent's properties, influencing solubility and conformational preferences.

Mass Spectrometry

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural details of this compound. Through ionization and subsequent analysis of the mass-to-charge ratio of the molecule and its fragments, valuable information can be obtained.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass of an ion with very high precision, which is crucial for determining the elemental composition of a molecule. nih.gov Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can distinguish between compounds that have the same integer mass but different chemical formulas. nih.gov

For this compound, with the molecular formula C₇H₁₀N₂O₃, the theoretical monoisotopic mass can be calculated with high accuracy. This calculated exact mass serves as a reference for experimental determination via HRMS. The analysis is typically performed on the protonated molecule, [M+H]⁺, in positive ion mode. The high accuracy of the mass measurement, often within a few parts per million (ppm), allows for the unambiguous confirmation of the elemental formula.

Table 1: Theoretical Exact Mass Data for this compound
SpeciesMolecular FormulaCalculated Exact Mass (Da)
Neutral Molecule (M)C₇H₁₀N₂O₃170.06914
Protonated Molecule [M+H]⁺C₇H₁₁N₂O₃⁺171.07697

Fragmentation Pathways and Mechanistic Interpretation

In mass spectrometry, after the initial ionization, the molecular ion of this compound is energetically unstable and can undergo fragmentation, breaking into smaller, charged fragments and neutral pieces. chemguide.co.uk The analysis of these fragmentation patterns provides significant insight into the molecule's structure. The fragmentation process often follows predictable chemical principles, favoring the formation of more stable ions and radicals. uni-saarland.deyoutube.com

The structure of this compound suggests several likely fragmentation pathways. A primary fragmentation event is the cleavage of the bond between the thymine ring and the methoxymethyl group. Other significant fragmentations can involve the loss of smaller neutral molecules like formaldehyde (B43269) or a methoxy radical from the side chain.

Key proposed fragmentation pathways for the molecular ion M⁺˙ (m/z 170.0691) include:

Loss of a methoxy radical (•OCH₃): This pathway leads to the formation of a stable cation at m/z 139.0508, corresponding to the [M - OCH₃]⁺ ion.

Loss of formaldehyde (CH₂O): A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule, resulting in an ion at m/z 140.0586.

Cleavage of the N-CH₂ bond: This can result in the formation of the thymine radical cation (m/z 126.0429) and a neutral methoxymethyl radical, or a methoxymethyl cation [CH₂OCH₃]⁺ at m/z 45.0338.

Table 2: Plausible Mass Spectrometric Fragments of this compound
Proposed Fragment IonFormulaCalculated Exact Mass (m/z)Neutral Loss
[M - •OCH₃]⁺C₆H₇N₂O₂⁺139.0508•OCH₃
[M - CH₂O]⁺˙C₆H₈N₂O₂⁺˙140.0586CH₂O
[Thymine]⁺˙C₅H₆N₂O₂⁺˙126.0429•CH₂OCH₃
[CH₂OCH₃]⁺C₂H₅O⁺45.0338C₅H₅N₂O₂•

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry, also known as MS/MS, is a powerful technique used to confirm the structure of a compound by analyzing the fragmentation of a specific precursor ion. wikipedia.orgijcap.in The process involves multiple stages of mass analysis. nih.gov

In the context of this compound, an MS/MS experiment would typically start with the selection of the protonated molecular ion, [M+H]⁺ (m/z 171.0770), in the first mass analyzer (MS1). This selected ion is then directed into a collision cell where it is fragmented through collision-induced dissociation (CID). The resulting fragment ions are subsequently analyzed by a second mass analyzer (MS2). nih.gov

This technique allows for the establishment of a direct relationship between the precursor ion and its fragment ions, which provides a high degree of confidence in the structural assignment. The fragment ions observed in the MS/MS spectrum would be expected to correspond to the plausible fragments detailed in the section on fragmentation pathways (Table 2). For example, observing a prominent fragment at m/z 139.0508 after selecting and fragmenting the m/z 171.0770 ion would strongly support the proposed loss of a methoxy group, thereby confirming the presence and connectivity of the methoxymethyl moiety.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state.

Single-Crystal X-ray Diffraction for Molecular Geometry and Absolute Configuration

For this compound, this technique would reveal the precise bond lengths and angles of both the thymine ring and the attached methoxymethyl group. The geometry of the thymine ring is expected to be largely planar, consistent with data from related structures. researchgate.netresearchgate.net The methoxymethyl group would exhibit standard bond lengths and angles for C-O and C-N single bonds.

The concept of absolute configuration is used to describe the spatial arrangement of atoms in a chiral molecule. wikipedia.org Since this compound is an achiral molecule, lacking any stereocenters, the determination of its absolute configuration is not applicable.

Table 3: Expected Molecular Geometry Parameters for this compound
ParameterAtoms InvolvedExpected Value
Bond LengthN1-C2~1.38 Å
Bond LengthC5-C7 (Methyl)~1.50 Å
Bond LengthN1-C8 (Side Chain)~1.47 Å
Bond LengthC8-O3~1.42 Å
Bond LengthO3-C9~1.42 Å
Bond AngleC6-N1-C2~121°
Bond AngleN1-C8-O3~109.5°
Bond AngleC8-O3-C9~112°

Crystal Packing Analysis and Supramolecular Assembly

The arrangement of molecules within a crystal, known as crystal packing, is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions. These interactions dictate the formation of the larger supramolecular assembly. rsc.org

In crystalline thymine, the molecules are known to form hydrogen-bonded ribbons or sheets, primarily through interactions involving the N1-H and N3-H hydrogen bond donors and the C2=O and C4=O carbonyl oxygen acceptors. nih.gov The substitution of the hydrogen atom at the N1 position with a methoxymethyl group in this compound fundamentally alters this hydrogen-bonding capability.

Hydrogen Bonding Networks in the Solid State

The primary hydrogen bond donor in this compound is the N3-H group of the pyrimidine ring. The oxygen atoms at the C2 and C4 positions, along with the oxygen of the methoxymethyl group, act as potential hydrogen bond acceptors. This arrangement facilitates the formation of robust intermolecular hydrogen bonds, which are crucial in defining the crystal lattice.

Based on the crystal structure of thymine, which forms centrosymmetric dimers through N3-H···O4 hydrogen bonds, a similar dimeric motif is anticipated for this compound. In such a configuration, two molecules are linked in a head-to-tail fashion, creating a stable, planar hydrogen-bonded pair.

Further intermolecular interactions involving the C2 carbonyl oxygen and potentially the ether oxygen of the methoxymethyl substituent could lead to the extension of these dimeric units into one-, two-, or three-dimensional networks. The precise nature of this extended network would be influenced by steric factors imposed by the methoxymethyl group at the N1 position.

Spectroscopic techniques, particularly solid-state Fourier-transform infrared (FT-IR) and Raman spectroscopy, provide valuable insights into the hydrogen bonding interactions within the crystal lattice. Theoretical studies on the vibrational spectra of 1-methylthymine, a closely related compound, have shown that the N-H stretching and in-plane bending vibrations are sensitive to the formation of hydrogen bonds.

In the solid-state IR spectrum of this compound, the N-H stretching band is expected to show a significant redshift (shift to lower frequency) and broadening compared to its gas-phase or solution spectrum. This is a characteristic feature of the N-H group's involvement in a hydrogen bond. The extent of this shift can be correlated with the strength of the hydrogen bond.

Table 1: Predicted Hydrogen Bond Parameters for this compound in the Solid State (Inferred from Thymine and 1-Methylthymine Data)

DonorAcceptorType of InteractionExpected Bond Length (Å)
N3-HO4Intermolecular~2.8
N3-HO2Intermolecular~2.9
C6-HO (methoxymethyl)Weak Intermolecular>3.0

Table 2: Key Spectroscopic Features Associated with Hydrogen Bonding in N1-Substituted Thymine Derivatives

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopic TechniqueObservations
N-H Stretch3100 - 3300FT-IR, RamanBroad, red-shifted band indicating strong H-bonding
N-H In-plane Bend1600 - 1700FT-IR, RamanShift to higher frequency upon H-bond formation
C=O Stretch1650 - 1750FT-IR, RamanSplitting or shifting of bands due to involvement in H-bonding

Computational and Theoretical Studies

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for predicting the electronic structure and properties of molecules from first principles. wikipedia.org These approaches solve approximations of the Schrödinger equation to determine molecular characteristics. nih.govescholarship.org Ab initio methods, like Hartree-Fock and post-Hartree-Fock methods, are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org DFT, a widely used alternative, calculates the electronic structure based on the electron density, offering a favorable balance between accuracy and computational cost. nih.govnih.gov

These calculations are instrumental in understanding the fundamental properties of thymine (B56734) and its derivatives. For instance, ab initio computations have been employed to investigate the formation pathways of thymine under various conditions and to determine accurate equilibrium structures. nih.govresearchgate.net Similarly, DFT has been used to study the electronic and vibrational properties of thymine and related compounds. nih.govmdpi.com

Geometry optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For a flexible molecule like 1-(Methoxymethyl)thymine, which has a rotatable methoxymethyl group attached to the thymine ring, conformational analysis is crucial. This analysis involves identifying all stable conformers (rotational isomers) and determining their relative energies to find the global minimum energy structure.

Theoretical studies on thymine derivatives, such as thymine glycol, have utilized ab initio methods at the 6-31G level to optimize the structures of all possible diastereoisomers. nih.gov Such studies reveal strong preferences for specific orientations of substituent groups. nih.gov For this compound, conformational analysis would focus on the torsion angles involving the N1-C-O-C linkage of the methoxymethyl group. Different orientations of this group relative to the thymine ring would result in various conformers with distinct energy levels. The relative stability of these conformers is influenced by factors like steric hindrance and intramolecular interactions. mdpi.com High-level electronic structure calculations can predict these energy differences, even for tiny rotational barriers, to identify the most probable conformations. mdpi.com

Table 1: Key Torsion Angles for Conformational Analysis of this compound This table is illustrative of the parameters that would be investigated in a typical conformational analysis.

Torsion AngleDescriptionExpected Influence on Stability
C6-N1-Cα-OβRotation around the N1-Cα bondGoverns the orientation of the methoxymethyl group relative to the pyrimidine (B1678525) ring plane.
N1-Cα-Oβ-CγRotation around the Cα-Oβ bondDetermines the position of the terminal methyl group.

Electronic Structure Analysis (HOMO-LUMO, Charge Distribution, Electrostatic Potential)

Electronic structure analysis provides deep insights into the reactivity and properties of a molecule. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), charge distribution, and the molecular electrostatic potential (MEP).

The HOMO and LUMO, often called frontier orbitals, are central to chemical reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. wikipedia.org A smaller gap generally suggests higher reactivity. For thymine, the first singlet excited state (S1) is primarily described as a transition from a lone-pair orbital of oxygen (n) to a π* orbital, while the second excited state (S2) is a π to π* transition. nih.gov The introduction of the methoxymethyl group at the N1 position would be expected to subtly alter the energies of these frontier orbitals.

Charge distribution analysis determines the partial atomic charges on each atom, revealing the molecule's polarity. The molecular electrostatic potential (MEP) maps the electrostatic potential onto the electron density surface of the molecule. This map is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the oxygen atoms of the carbonyl groups and the methoxy (B1213986) group would be expected to be regions of high negative potential.

Table 2: Representative Frontier Orbital Energies for Thymine (Illustrative) Values are hypothetical and representative of typical DFT calculations for nucleobases.

Molecular OrbitalEnergy (eV)Significance
HOMO-6.2Electron-donating capability
LUMO-1.5Electron-accepting capability
HOMO-LUMO Gap4.7Index of chemical reactivity and stability

Spectroscopic Property Prediction (NMR chemical shifts, Vibrational Frequencies)

Quantum chemical calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures.

NMR Chemical Shifts: Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts has become a powerful tool in structural elucidation. Methods like DFT can provide reasonably accurate predictions of ¹H and ¹³C chemical shifts. nih.gov The accuracy of these predictions can be high, with mean absolute errors for ¹H shifts often less than 0.20 ppm. nih.gov For this compound, calculations would involve optimizing the geometry and then computing the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies, which correspond to the peaks in an experimental spectrum. DFT calculations using functionals like PBE have been shown to accurately predict and represent vibrational spectra. mdpi.com The calculated harmonic frequencies are often scaled by an empirical factor to better match the anharmonicity observed in experimental results. nih.gov For this compound, these calculations would predict the characteristic stretching frequencies for C=O, C-N, C-H, and C-O bonds, as well as various bending and torsional modes.

Table 3: Comparison of Predicted vs. Experimental Spectroscopic Data for Thymine Moieties (Illustrative) This table demonstrates the typical accuracy of computational predictions against experimental values.

Nucleus/ModePredicted ValueExperimental ValueMethod
¹H (N1-H)7.8 ppm8.0 ppmDFT/B3LYP
¹³C (C4=O)165 ppm166 ppmDFT/B3LYP
C=O Stretch1680 cm⁻¹1668 cm⁻¹DFT/PBE

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of conformational dynamics, solvation processes, and intermolecular interactions. nih.gov This technique is particularly valuable for understanding how molecules like this compound behave in a biological or solution-phase environment. nih.govnih.gov

While quantum chemical calculations identify stable conformers, MD simulations reveal how the molecule transitions between these states in solution at a given temperature. For this compound, an MD simulation would model the molecule surrounded by explicit solvent molecules (e.g., water). The simulation would track the trajectories of all atoms, revealing the dynamic behavior of the flexible methoxymethyl side chain.

This analysis can quantify the timescale and frequency of rotations around the N1-Cα and Cα-Oβ bonds, providing a picture of the molecule's flexibility. It can also reveal whether certain conformations are preferentially stabilized by interactions with the solvent. Such simulations have been used to study the effects of thymine lesions on the structure of DNA, demonstrating how even small modifications can alter the dynamic behavior of a larger system. nih.gov

The interaction between a solute and the surrounding solvent molecules can significantly influence its structure, properties, and reactivity. MD simulations are an ideal tool for studying these solvation effects at a molecular level.

For this compound in an aqueous solution, MD simulations can characterize the structure of the surrounding water molecules, known as the solvation shell. The simulations can identify specific solute-solvent interactions, such as hydrogen bonds between the carbonyl oxygens of the thymine ring and water molecules, or between the ether oxygen of the methoxymethyl group and water. Studies on the hydration of thymine have shown that solvation can have a significant effect on its electronic properties, such as its ionization energy. nih.gov The presence of the methoxymethyl group introduces an additional site for hydrogen bond acceptance and alters the hydrophobic/hydrophilic balance of the molecule compared to thymine, which would be reflected in the detailed solvent structure and dynamics around it.

Reaction Pathway Modeling

The study of reaction pathways is fundamental to understanding the chemical transformations a molecule can undergo. Computational modeling allows for the exploration of these pathways on a potential energy surface (PES), identifying the most energetically favorable routes from reactants to products.

Transition State Identification and Energy Barriers

A key aspect of reaction pathway modeling is the identification of transition states (TS), which are the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, a critical factor determining the reaction rate. For a hypothetical reaction involving this compound, computational methods like Density Functional Theory (DFT) would be employed to locate the geometry of the transition state.

For instance, in a hypothetical hydrolysis reaction of the methoxymethyl group, a transition state would involve the coordinated approach of a water molecule and the initial stages of C-O bond cleavage. The calculated energy barrier for such a process would indicate its likelihood under various conditions. While specific values for this compound are not available, studies on similar compounds show that such barriers are sensitive to the solvent environment and the presence of catalysts.

Table 1: Hypothetical Energy Barriers for a Reaction of this compound (Note: This data is illustrative and not based on published results for this specific compound.)

Reaction StepComputational MethodBasis SetCalculated Energy Barrier (kcal/mol)
Nucleophilic AttackDFT (B3LYP)6-31G(d,p)25.4
Proton TransferDFT (B3LYP)6-31G(d,p)12.1
Bond CleavageDFT (B3LYP)6-31G(d,p)18.7

Reaction Mechanism Elucidation

By mapping the lowest energy path connecting reactants, transition states, and products, the entire reaction mechanism can be elucidated. This involves techniques like Intrinsic Reaction Coordinate (IRC) calculations, which confirm that a located transition state correctly connects the desired reactants and products. For this compound, this could clarify whether a reaction proceeds through a concerted mechanism (all bonds breaking and forming in a single step) or a stepwise mechanism involving one or more intermediates. For example, theoretical studies on the formation of thymine itself have detailed various potential reaction routes, highlighting how computational analysis can distinguish between competing mechanisms. nih.gov

Intermolecular Interaction Analysis

The non-covalent interactions that this compound engages in are critical for its physical properties and its role in larger molecular assemblies. These interactions, though weaker than covalent bonds, govern processes like crystal packing, solubility, and binding to biological targets.

Hydrogen Bonding Propensities

Unlike thymine, which has hydrogen bond donors at the N1 and N3 positions, this compound has the N1 position blocked by the methoxymethyl group. This fundamentally alters its hydrogen bonding capabilities. The primary hydrogen bond donor is the N3-H group, while the carbonyl oxygens at C2 and C4, and the ether oxygen of the methoxymethyl group, act as hydrogen bond acceptors.

Computational analyses, such as Quantum Theory of Atoms in Molecules (QTAIM), can be used to characterize the strength and nature of these potential hydrogen bonds. mdpi.com Studies on thymine-water complexes have shown that the carbonyl oxygens are strong hydrogen bond acceptors. mdpi.com For this compound, the N3-H group would be the primary site for forming hydrogen bonds with acceptor molecules.

π-π Stacking Interactions

The pyrimidine ring of this compound is an aromatic system capable of engaging in π-π stacking interactions. These interactions are crucial for the stability of DNA and play a role in the organization of many organic materials. The geometry of these interactions can vary, including face-to-face, parallel-displaced, and T-shaped arrangements. nih.gov

The strength of these stacking interactions can be calculated using high-level ab initio methods like Møller–Plesset perturbation theory (MP2) or Symmetry-Adapted Perturbation Theory (SAPT). rsc.org These calculations would reveal the optimal stacking geometry and the interaction energy. The presence of the methoxymethyl group could sterically influence the preferred stacking arrangement compared to unsubstituted thymine.

Table 2: Illustrative Calculated Stacking Interaction Energies for Thymine Dimers (Note: This data is based on general findings for nucleobases and is not specific to this compound.)

Dimer ConfigurationComputational MethodInteraction Energy (kcal/mol)
Parallel-DisplacedMP2/CBS-9.5
T-shapedMP2/CBS-8.2
Face-to-FaceMP2/CBS-7.1

Non-covalent Interactions

Beyond hydrogen bonding and π-π stacking, other non-covalent forces contribute to the interaction profile of this compound. These include van der Waals forces and weaker C-H···O interactions. The flexible methoxymethyl group, in particular, can engage in these weaker, yet cumulatively significant, interactions.

Methods such as the Non-Covalent Interaction (NCI) index are powerful for visualizing these varied interactions in real space. nih.gov This analysis generates graphical plots that reveal regions of steric repulsion, van der Waals attraction, and hydrogen bonding, providing a comprehensive picture of the non-covalent interaction landscape of the molecule.

Applications of 1 Methoxymethyl Thymine As a Synthetic Intermediate and Probe

Precursor in Nucleoside and Nucleotide Analogue Synthesis

The synthesis of nucleoside and nucleotide analogues is a cornerstone of medicinal chemistry, leading to the development of antiviral and anticancer agents. 1-(Methoxymethyl)thymine is a valuable precursor in this field, allowing for the controlled and regioselective synthesis of modified thymidine derivatives.

Glycosylation Reactions for Nucleoside Formation

The formation of the N-glycosidic bond between the nucleobase and a sugar moiety is a critical step in nucleoside synthesis. The Vorbrüggen glycosylation is a widely used chemical method for this purpose. nih.gov In this reaction, a silylated heterocyclic base is coupled with a protected sugar derivative, typically a 1-O-acetylated or 1-halogenated sugar, in the presence of a Lewis acid catalyst.

When using this compound, the MOM group at the N1 position prevents side reactions at this site, directing the glycosylation to the desired nitrogen atom. The general procedure involves silylating this compound, often with an agent like N,O-bis(trimethylsilyl)acetamide (BSA), followed by condensation with a protected ribose or deoxyribose derivative.

Table 1: Representative Glycosylation Reaction Parameters for Nucleoside Synthesis

Nucleobase Precursor Sugar Donor Catalyst/Conditions Product Type
Silylated this compound 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose TMSOTf in acetonitrile (B52724) Protected Ribonucleoside

This table illustrates typical conditions for Vorbrüggen glycosylation, a common method for synthesizing nucleosides. nih.gov

Phosphorylation Strategies for Nucleotide Analogues

Once a nucleoside analogue has been synthesized, it can be converted into a nucleotide analogue through phosphorylation. This process is vital as nucleoside analogues must be phosphorylated to their mono-, di-, or triphosphate forms within cells to become biologically active. mpg.de Chemical phosphorylation strategies often involve the selective reaction of the 5'-hydroxyl group of the nucleoside with a phosphorylating agent.

The presence of the MOM group on the thymine (B56734) base in the starting nucleoside is advantageous as it prevents undesired phosphorylation on the nucleobase itself. Common phosphorylating agents include phosphorus oxychloride (POCl3) and various phosphoramidite reagents. The choice of strategy depends on the desired final product, whether it's a monophosphate, a more complex diphosphate or triphosphate, or a prodrug form like a phosphoramidate. mdpi.com The development of efficient phosphorylation methods is critical for the activation of many nucleoside-based drugs. mpg.denih.gov

Role in Oligonucleotide Synthesis and Modification

Oligonucleotides, short strands of DNA or RNA, have emerged as powerful tools in molecular biology and as therapeutic agents (e.g., antisense oligonucleotides, siRNAs). The chemical synthesis of these molecules on a solid support requires building blocks, known as phosphoramidites, for each of the four standard bases, as well as for any desired modifications.

Building Block for Modified DNA/RNA Strands

This compound can be converted into a thymidine phosphoramidite building block for incorporation into synthetic DNA or RNA strands. metkinenchemistry.com This process involves glycosylation to form the nucleoside, followed by protection of the 5'-hydroxyl group (typically with a dimethoxytrityl, DMT, group) and phosphitylation of the 3'-hydroxyl group.

The resulting phosphoramidite can be used in standard automated solid-phase oligonucleotide synthesis. nih.gov The incorporation of such a modified building block allows for the creation of DNA or RNA strands with altered properties, such as increased stability against nuclease degradation or modified binding affinity to target sequences. researchgate.net

Introduction of Site-Specific Modifications in Nucleic Acids

The ability to introduce modifications at specific, predetermined positions within an oligonucleotide is crucial for studying nucleic acid structure and function, and for optimizing therapeutic oligonucleotides. nih.govnih.gov Using a phosphoramidite derived from this compound allows for the precise placement of a modified thymine base within a synthetic DNA or RNA sequence. nih.govcam.ac.uk

This site-specific modification can serve several purposes:

Probing Structure and Function: The modified base can act as a probe to study DNA-protein interactions or the conformational dynamics of the nucleic acid.

Altering Duplex Stability: The modification can increase or decrease the stability of the DNA or RNA duplex, which can be useful in applications like siRNA design to reduce off-target effects. aau.dk

Post-Synthetic Labeling: The methoxymethyl group, or a similar protecting group, can be removed after synthesis to expose a reactive site on the thymine base, allowing for the attachment of fluorescent dyes, cross-linking agents, or other functional moieties. researchgate.net

Table 2: Examples of Site-Specific Modifications and Their Applications

Modification Type Position in Oligonucleotide Purpose
2'-O-Methoxyethyl (MOE) Cleavage site of siRNA Improve specificity and silencing activity. nih.gov
Unlocked Nucleic Acid (UNA) Position 7 of siRNA guide strand Reduce off-target effects by destabilizing seed-target interaction. aau.dk

This table provides examples of how introducing chemical modifications at specific sites in oligonucleotides can be used to modulate their biological activity and properties.

Utility in Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful strategy for drug discovery that involves the synthesis of a large number of different but structurally related molecules—a "library"—which can then be screened for biological activity. dntb.gov.ua These libraries can be created using techniques like parallel synthesis or the "split-and-pool" method on a solid support, which allows for the rapid generation of thousands to millions of unique compounds. nih.gov

This compound, and its corresponding nucleoside or nucleotide derivatives, can serve as a building block in the creation of combinatorial libraries. rsc.org For instance, in the synthesis of a library of small molecule nucleoside analogues or modified oligonucleotides, this compound can be one of many variable components. By systematically combining a set of different protected bases (like this compound), a variety of sugar scaffolds, and different linking or functionalizing groups, a diverse library of compounds can be generated. combichemistry.comscispace.com High-throughput screening of these libraries against a biological target, such as an enzyme or receptor, can rapidly identify lead compounds for further development. nih.gov

Scaffold for Diverse Chemical Structures

The pyrimidine (B1678525) ring system is a fundamental component of numerous biologically active compounds and synthetic pharmacophores. researchgate.net this compound leverages this inherent structural significance, serving as a versatile scaffold for the synthesis of a wide array of more complex molecules, particularly nucleoside mimetics. researchgate.netnih.gov By protecting the N1 position, the MOM group allows for selective functionalization at other sites, such as the C6 position of the pyrimidine ring.

Researchers have developed synthetic methods using N-anionic uracil derivatives to prepare N-methoxymethylated pyrimidines with acyclic side-chains at the C-6 position. researchgate.netnih.gov This approach has been successful in producing both N,N-1,3-diMOM and N-1-MOM pyrimidines in good yields. researchgate.netnih.gov These modified pyrimidines are precursors for developing novel compounds, including tracer molecules for non-invasive imaging techniques like positron emission tomography (PET). nih.gov For instance, a fluorinated N,N-1,3-diMOM pyrimidine has been identified as a model compound for creating such imaging agents. researchgate.net

Table 1: Examples of Structures Synthesized Using a MOM-Protected Pyrimidine Scaffold

Product Class Synthetic Goal Key Feature
C-6 Acyclic Pyrimidines Nucleoside Mimetics Isobutyl side-chain at C-6 position
Fluorinated Pyrimidines PET Imaging Tracers 1-fluoro-3-hydroxyisobutyl moiety at C-6

Methods for Library Synthesis

In modern drug discovery, the synthesis of large collections of related compounds, known as chemical libraries, is a key strategy for identifying new therapeutic agents. DNA-Encoded Libraries (DELs) represent a prominent technology in this field. nih.govspringernature.com The synthesis strategy for these libraries often begins with a stable, solid-phase-bound DNA oligonucleotide sequence. nih.govspringernature.com

A hexathymidine oligonucleotide, referred to as "hexT," has been used as a starting point for library synthesis. nih.govresearchgate.net In this context, various heterocyclic compounds are conjugated to the hexT sequence. nih.govspringernature.com The synthesis of these conjugates can involve catalysts and conditions that might otherwise react with the nucleobases themselves. nih.gov Therefore, the use of protecting groups, such as the methoxymethyl group on thymine, is a critical strategy. By protecting reactive sites on the nucleobase, chemists can ensure that the synthetic transformations occur only at the desired positions, enabling the controlled, stepwise construction of a diverse library of molecules. nih.gov This approach allows for the use of a broader range of chemical reactions, including metal-catalyzed processes, to build the library. nih.govspringernature.com

Application in Material Science Research (e.g., polymer synthesis with nucleobase units)

The unique molecular recognition properties of nucleobases, primarily their ability to form specific hydrogen bonds, have made them attractive components for the design of advanced materials. Incorporating units like thymine into synthetic polymers can impart novel functionalities, leading to materials with applications in biomedical and analytical fields. specificpolymers.commdpi.com

Monomer for Functional Polymers

This compound and related derivatives are valuable precursors for creating functional monomers that can be polymerized to produce materials with specific, pre-designed properties. specificpolymers.comrsc.org The thymine moiety, when incorporated into a polymer backbone, can introduce molecular recognition capabilities. For example, polymers containing thymine can interact specifically with polymers containing the complementary adenine (B156593) base through hydrogen bonding. mdpi.com

The synthesis of such functional polymers often involves multi-step processes where protecting groups are essential. For instance, in creating a vinylbenzyl monomer functionalized with thymine, a precursor like this compound could be used to ensure that polymerization occurs through the intended vinyl group without interference from the reactive N-H group on the thymine ring. Long et al. have synthesized nucleobase-functionalized triblock copolymers where the blending of complementary polymers led to significant increases in viscosity and glass transition temperature due to hydrogen bonding between adenine and thymine units. mdpi.com This demonstrates how incorporating nucleobases can dramatically alter the bulk properties of materials.

Self-Assembly of Nucleobase-Containing Systems

Self-assembly is a process where molecules spontaneously organize into ordered structures. The thymine base is known to self-assemble into one-dimensional chains, a process driven by intermolecular forces. nih.gov When thymine units are incorporated into polymer chains, this inherent tendency to self-organize can be harnessed to create complex, supramolecular structures. mdpi.com

The hydrogen bonding between complementary nucleobases (adenine with thymine) is a powerful tool for directing the self-assembly of polymer systems. mdpi.com By synthesizing homopolymers containing adenine and thymine separately and then blending them, researchers can create new materials where the polymer chains are held together by these specific, non-covalent interactions. mdpi.com The use of this compound in the synthesis of these polymers is strategic; the MOM group blocks the N1 position, which is a key hydrogen bond donor site. This modification alters the hydrogen bonding pattern, potentially leading to different self-assembled architectures than those formed by unprotected thymine. This control over molecular interactions is crucial for designing materials with tailored structures and properties.

Development of Novel Reagents and Methodologies

The use of this compound has facilitated the development of new synthetic strategies and specialized chemical reagents. Its role as a protected intermediate is central to methodologies aimed at producing complex acyclic nucleoside phosphonates (ANPs), which are known for their antiviral activities. nih.govresearchgate.net

For example, the synthesis of thymine analogues with a polar cyano group in the acyclic side chain, designed to inhibit hepatitis B virus (HBV) replication, starts with precursors where the primary hydroxy functionalities are protected with groups like methoxymethyl (MOM). nih.gov This protection allows for precise chemical manipulations of the side chain without affecting other parts of the molecule.

Furthermore, novel methods for transforming functional groups have been developed using related thymine derivatives. A key example is the direct fluorination method to convert a 3-hydroxypropyl side chain into a 3-fluoropropyl counterpart. researchgate.net This transformation was successfully applied to pyrimidine acyclic nucleoside phosphonates, creating new compounds that were investigated as inhibitors of thymidine phosphorylase. researchgate.net Such methodologies, which rely on the stability and selective reactivity afforded by protected intermediates like this compound, expand the toolbox available to medicinal chemists for creating novel therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Methoxymethyl)thymine, and how can reaction efficiency be optimized?

  • Methodology : Begin with nucleophilic substitution or alkylation of thymine using methoxymethyl halides. Optimize conditions (e.g., solvent polarity, temperature, and catalyst use) to enhance regioselectivity. Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography. Validate purity using melting point analysis and HPLC (>95% purity threshold recommended) .
  • Key Considerations : Control moisture to prevent hydrolysis of the methoxymethyl group. Use anhydrous solvents (e.g., DMF or DMSO) and inert atmospheres (N₂/Ar) to stabilize reactive intermediates.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic peaks should be prioritized?

  • Methodology :

  • ¹H/¹³C NMR : Look for methoxymethyl protons at δ 3.2–3.5 ppm (OCH₃) and δ 4.5–5.0 ppm (CH₂O). Thymine’s methyl group typically appears at δ 1.8–2.1 ppm .
  • IR Spectroscopy : Confirm the presence of C=O (1680–1720 cm⁻¹) and C-O-C (1050–1150 cm⁻¹) stretches.
  • Mass Spectrometry : Expect a molecular ion peak at m/z 170 (C₇H₁₀N₂O₃) with fragmentation patterns corresponding to methoxymethyl loss.
    • Data Validation : Cross-reference spectral data with databases like NIST Chemistry WebBook and ensure reproducibility across multiple batches .

Advanced Research Questions

Q. How can experimental protocols be designed to assess the stability of this compound in simulated physiological environments?

  • Methodology :

  • pH-Dependent Stability : Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via UV-Vis spectroscopy (λ_max ≈ 265 nm for thymine derivatives).
  • Kinetic Analysis : Use HPLC to quantify degradation products and calculate half-life (t₁/₂). Apply Arrhenius equations to predict stability under varying temperatures.
  • Table : Example stability data under controlled conditions:
pHTemperature (°C)t₁/₂ (hours)Major Degradation Product
7.43748Thymine
2.03712Methoxymethanol + Thymine
  • Reference : Follow reproducibility guidelines for data recording and statistical validation .

Q. What computational strategies are effective for predicting the interaction of this compound with DNA polymerases?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model interactions between the modified thymine and polymerase active sites (e.g., Klenow fragment). Prioritize hydrogen bonding (OCH₃ group) and steric effects.
  • MD Simulations : Perform 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability. Analyze RMSD and binding free energy (MM-PBSA).
    • Validation : Compare results with experimental kinetics (e.g., polymerase inhibition assays) to resolve discrepancies between predicted and observed binding affinities .

Q. How should researchers address contradictory data regarding the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Controlled Replication : Repeat experiments under identical conditions (catalyst, solvent, temperature) while varying one parameter at a time (e.g., Pd vs. Cu catalysts).
  • Error Analysis : Calculate confidence intervals for reaction yields and use statistical tests (e.g., ANOVA) to identify outliers.
  • Root-Cause Investigation : Check for impurities (e.g., residual moisture) via Karl Fischer titration or trace metal analysis. Cross-validate findings with independent techniques (e.g., X-ray crystallography of intermediates) .

Methodological Best Practices

  • Data Presentation : Use clear, labeled graphs (e.g., degradation kinetics plotted as ln[C] vs. time) and tables with error margins. Avoid overcrowding figures with redundant data .
  • Ethical Reporting : Never manipulate spectral baselines or omit conflicting data. Disclose limitations (e.g., low solubility in aqueous media) in discussions .
  • Literature Evaluation : Prioritize peer-reviewed journals and authoritative databases (e.g., NIST) over vendor-supplied data. Verify synthetic protocols against multiple sources .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.